molecular formula C22H27NO5 B6664066 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid

2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid

Cat. No.: B6664066
M. Wt: 385.5 g/mol
InChI Key: SYOHTDLWXKVJLE-UHFFFAOYSA-N
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Description

2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a phenoxyacetic acid core with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxyacetic acid core: This can be achieved through the reaction of phenol with chloroacetic acid under basic conditions.

    Introduction of the ethoxy group: Ethylation of the phenol derivative using ethyl iodide in the presence of a base.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality control: Ensuring the consistency and quality of the product through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]propanoic acid
  • 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]butanoic acid

Uniqueness

Compared to similar compounds, 2-[2-Ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid has unique properties due to its specific substituents and molecular structure

Properties

IUPAC Name

2-[2-ethoxy-4-[methyl-[1-(4-methylphenyl)propan-2-yl]carbamoyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-5-27-20-13-18(10-11-19(20)28-14-21(24)25)22(26)23(4)16(3)12-17-8-6-15(2)7-9-17/h6-11,13,16H,5,12,14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHTDLWXKVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)C(C)CC2=CC=C(C=C2)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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